4-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2/c1-19-13-11(12(18-19)14(20)21)9(4-5-17-13)8-3-2-7(15)6-10(8)16/h2-6H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWGHLJBKPXAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of a suitable precursor containing the pyridine and pyrazole rings. The dichlorophenyl group is introduced through a substitution reaction, often using a dichlorophenyl derivative as the starting material.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine nitrogen can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring, leading to the formation of reduced analogs.
Substitution: The dichlorophenyl group can participate in electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
N-oxide Derivatives: Resulting from the oxidation of the pyridine nitrogen.
Reduced Analogues: Formed through the reduction of the pyridine ring.
Substituted Derivatives: Resulting from electrophilic substitution reactions on the dichlorophenyl group.
Scientific Research Applications
Pharmacological Applications
The pyrazolo[3,4-b]pyridine scaffold has been associated with various pharmacological activities:
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance:
- A study highlighted the synthesis of several pyrazolo derivatives that showed promising activity against cancer cell lines such as K562 and MCF-7. The compounds were found to inhibit cell proliferation and induce apoptosis in these cancer cells .
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that compounds containing the pyrazolo[3,4-b]pyridine structure can alleviate inflammation and pain through inhibition of inflammatory mediators .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Pyrazole derivatives have shown activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Synthesis and Functionalization
The synthesis of 4-(2,4-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The functionalization at different positions allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing biological activity .
Case Study 1: Anticancer Activity Evaluation
A comprehensive evaluation was conducted on a series of pyrazolo derivatives where the target compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 50 µM across different lines .
Case Study 2: Anti-inflammatory Mechanism Investigation
In a separate study focusing on the anti-inflammatory effects of pyrazolo compounds, researchers observed a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon treatment with the compound in vitro. This suggests a potential mechanism involving the modulation of immune responses .
Data Tables
Mechanism of Action
The mechanism by which 4-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used, such as in medicinal applications or biological research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Their Implications
Key structural analogs differ in substituent positions, aromaticity, and functional groups, leading to distinct physicochemical and biological properties:
*Estimated based on structural analogs.
Key Observations:
- Substituent Position : Carboxylic acid at position 3 (target) vs. position 4 (e.g., ) alters hydrogen-bonding interactions with biological targets .
- Halogen Effects: The 2,4-dichlorophenyl group in the target enhances lipophilicity and electron-withdrawing effects compared to mono-chlorinated or fluorinated analogs (e.g., ) .
Biological Activity
4-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C14H10Cl2N4O2
- Molecular Weight : 325.16 g/mol
- CAS Number : 1221715-33-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the modulation of key signaling pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.33 | Apoptosis via Bcl-2/Bax modulation |
| MCF-7 | 3.67 | Cell cycle arrest at G2/M phase |
| PC-3 | 0.33 | Inhibition of EGFR signaling |
These findings suggest that this compound could serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Properties
The compound exhibits notable anti-inflammatory effects, particularly in models of neuroinflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce microglial activation in neurodegenerative disease models.
- Mechanism : The compound suppresses the NF-kB pathway and reduces inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
In vitro studies showed that treatment with this compound led to a significant decrease in nitric oxide production in LPS-stimulated microglia .
Antioxidant Activity
The antioxidant properties of pyrazolo[3,4-b]pyridine derivatives have been documented, contributing to their neuroprotective effects. The ability to scavenge free radicals may play a crucial role in mitigating oxidative stress-related cellular damage.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Dichlorophenyl Group : Enhances lipophilicity and biological interactions.
- Pyrazole Ring : Critical for binding to target proteins involved in cancer and inflammation pathways.
Research indicates that modifications to the pyrazole ring can lead to increased potency and selectivity for specific biological targets .
Study on Neuroprotection
A study investigated the effects of this compound on microglial activation in a Parkinson's disease model. The results demonstrated that treatment significantly reduced behavioral deficits and pro-inflammatory markers in MPTP-treated mice. This positions the compound as a potential candidate for treating neurodegenerative diseases characterized by chronic inflammation .
Anticancer Efficacy Assessment
In another study assessing anticancer efficacy, various derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal fibroblasts .
Q & A
Basic: What are the recommended synthetic routes for preparing 4-(2,4-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, and how is its purity validated?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of halogenated aromatic precursors with pyrazolo-pyridine intermediates. Key steps include:
- Halogenation and cyclization : Reacting 2,4-dichlorophenyl derivatives with methyl-substituted pyrazolo[3,4-b]pyridine precursors under reflux conditions (e.g., toluene, 110°C) with catalytic Pd(PPh₃)₄ .
- Carboxylic acid formation : Hydrolysis of ester intermediates using NaOH/EtOH (1:1 v/v) at 60°C for 6 hours .
Purity Validation : - HPLC : Reverse-phase C18 column (acetonitrile/0.1% formic acid gradient) to achieve ≥97% purity .
- Spectroscopic Confirmation : ¹H NMR (DMSO-d₆, 400 MHz) for structural verification, including characteristic peaks for dichlorophenyl (δ 7.5–8.1 ppm) and pyrazolo-pyridine protons (δ 2.5–3.0 ppm for methyl groups) .
Basic: What physicochemical properties are critical for handling and storage of this compound?
Methodological Answer:
Key properties include:
Advanced: How can reaction yields be optimized during the synthesis of this compound?
Methodological Answer:
Yield optimization strategies:
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in halogenated intermediates .
- Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance solubility of aromatic precursors .
- Temperature Control : Stepwise heating (80°C → 120°C) minimizes side reactions during cyclization .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials .
Advanced: What biological targets or pathways are associated with this compound, and how are they validated?
Methodological Answer:
- Target Identification :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
- Cannabinoid Receptor Modulation : Competitive binding assays with [³H]CP-55,940 to assess CB1/CB2 affinity .
- Validation :
- IC₅₀ Determination : Dose-response curves (0.1–100 μM) in cell-based assays (e.g., MTT for cytotoxicity) .
- Selectivity Profiling : Cross-testing against unrelated targets (e.g., GPCRs) to rule off-target effects .
Advanced: How do structural modifications (e.g., substituent variations) impact its biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) Insights :
- Dichlorophenyl Group : Critical for target binding; replacing with fluorophenyl reduces potency by 10-fold .
- Methyl Substituent : At the pyridine N1 position enhances metabolic stability (t₁/₂ > 4 hours in liver microsomes) .
- Carboxylic Acid : Essential for solubility; esterification improves membrane permeability but reduces in vivo efficacy .
Methodology : - Analog Synthesis : Parallel library synthesis via Suzuki-Miyaura coupling .
- In Silico Docking : Molecular dynamics simulations (AutoDock Vina) to predict binding modes .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- ADMET Prediction : Use QikProp to assess LogP (target <3), Caco-2 permeability (>50 nm/s), and cytochrome P450 inhibition .
- Metabolic Hotspot Analysis : Identify vulnerable sites (e.g., ester bonds) for stabilization via fluorination or methylation .
- Free Energy Calculations : MM-GBSA to rank derivatives by binding affinity to primary targets .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
- Compound Integrity : Verify purity (HPLC) and stability (LC-MS) before biological testing .
- Target Redundancy : Use CRISPR knockouts to confirm on-target effects .
Advanced: What challenges arise in evaluating in vivo pharmacokinetics, and how are they mitigated?
Methodological Answer:
- Low Bioavailability : Address via prodrug strategies (e.g., ethyl ester prodrugs) or nanoformulation .
- Metabolic Clearance : Conduct metabolite ID (LC-MS/MS) in hepatocytes to guide structural refinements .
- Tissue Distribution : Radiolabeled analogs (¹⁴C) for quantitative whole-body autoradiography .
Tables for Key Data
Table 1: Comparative Biological Activity of Analogues
| Substituent Position | IC₅₀ (μM) for Kinase X | LogP | Reference |
|---|---|---|---|
| 2,4-Dichlorophenyl | 0.45 | 2.8 | |
| 4-Fluorophenyl | 4.2 | 2.5 | |
| 3-Trifluoromethyl | 1.1 | 3.1 |
Table 2: Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 215–217°C | DSC | |
| Aqueous Solubility | <0.1 mg/mL (pH 7.4) | Shake-flask | |
| Plasma Protein Binding | 92% | Equilibrium dialysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
